REACTION_CXSMILES
|
[Cl:1][CH2:2][S@:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=O.ClC[S@@](C1C(=O)C2C(=CC(F)=CC=2)N(C)C=1)=O.FC1C=C2C(C(=S)C(C)=CN2C)=CC=1>>[Cl:1][CH2:2][S:3][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1
|
Name
|
(S)-(+)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC[S@@](=O)C1=CN(C2=CC(=CC=C2C1=O)F)C
|
Name
|
(R)-(−)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC[S@](=O)C1=CN(C2=CC(=CC=C2C1=O)F)C
|
Name
|
7-fluoro-1-methyl-3-methylthio-4-quinolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(C(=CN(C2=C1)C)C)=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the synthesis of e.e
|
Name
|
|
Type
|
product
|
Smiles
|
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |